![molecular formula C19H17FN4O2S B2814705 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1040645-40-6](/img/structure/B2814705.png)
2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide
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Description
The compound “2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide” is a novel heterocyclic compound. It is a derivative of pyrimidine, a molecule that exhibits a wide range of pharmacological activities and is often used in the design of privileged structures in medicinal chemistry .
Scientific Research Applications
Anti-Cancer Activity
Compounds related to 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide have shown potential in anti-cancer activities. For instance, Hammam et al. (2005) explored compounds with a fluoro-substituted benzopyran structure demonstrating anti-lung cancer activity. Similarly, Gangjee et al. (2004) investigated benzoyl ring halogenated classical 2-amino pyrimidines as inhibitors of thymidylate synthase and as antitumor agents. These studies suggest the potential of such compounds in cancer treatment (Hammam et al., 2005; Gangjee et al., 2004).
Antibacterial Activity
Singh et al. (2010) synthesized derivatives including pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles and evaluated them for antibacterial activity. This indicates the potential application of similar compounds in antibacterial therapies (Singh et al., 2010).
Antiallergic Agents
Menciu et al. (1999) developed N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as novel antiallergic agents. The structure of these compounds bears similarity to 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide, suggesting its potential use in treating allergies (Menciu et al., 1999).
Analgesic Agents
Fouchard et al. (2001) investigated (indol-3-yl)alkylamides for their analgesic properties, highlighting the potential of structurally related compounds as pain relief agents (Fouchard et al., 2001).
Antiviral Activity
Mary et al. (2020) synthesized and characterized a molecule similar to the compound for antiviral properties, especially against COVID-19. This suggests possible applications in antiviral therapies (Mary et al., 2020).
Src Kinase Inhibitory and Anticancer Activities
Fallah-Tafti et al. (2011) synthesized N-benzyl-substituted acetamide derivatives with thiazole, showing Src kinase inhibitory and anticancer activities. These findings indicate the potential of similar compounds in cancer therapy (Fallah-Tafti et al., 2011).
Anticonvulsant Agents
Liu et al. (2016) synthesized benzothiazole derivatives with potential as anticonvulsant agents, providing insights into the neurological applications of related compounds (Liu et al., 2016).
properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-15-3-1-14(2-4-15)12-27-19-23-16(10-18(26)24-19)9-17(25)22-11-13-5-7-21-8-6-13/h1-8,10H,9,11-12H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWRYAQNTOEPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-4-ylmethyl)acetamide |
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